

Application Notes: Sulfo-Cyanine5.5 Amine in Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a water-soluble, far-red fluorescent dye belonging to the cyanine dye family.^[1] Its chemical structure includes four sulfonate groups, which confer high hydrophilicity, making it highly suitable for biological applications in aqueous environments.^{[2][3]} The dye features a primary aliphatic amine group, separated from the fluorophore by a linker, which allows for covalent conjugation to various biomolecules and nanoparticles.^[2] With an absorption maximum around 675 nm and emission in the near-infrared (NIR) spectrum (~694 nm), Sulfo-Cy5.5 is optimal for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.^[1] Its high extinction coefficient and good photostability make it a valuable tool in cancer research for imaging, tracking targeted drug delivery systems, and potentially as a photosensitizer for therapeutic applications.^{[1][2]}

Physicochemical and Spectroscopic Properties

The properties of Sulfo-Cyanine5.5 and the closely related Cy5.5 are summarized below. The increased water solubility of the "Sulfo-" derivative is a key feature for bioconjugation.

Property	Value	Source
Dye Type	Sulfo-Cyanine5.5 Amine	[2][3]
Absorption Maximum (λ_{max})	~675 nm	[1]
Emission Maximum (λ_{em})	~694 nm	[1]
Extinction Coefficient	271,000 M ⁻¹ cm ⁻¹ (for Sulfo-Cy5)	[4]
Fluorescence Quantum Yield	0.28 (for Sulfo-Cy5)	[4]
Solubility	High in water, DMF, DMSO	[2][4]
Reactive Group	Primary Amine (-NH ₂)	[2][3]

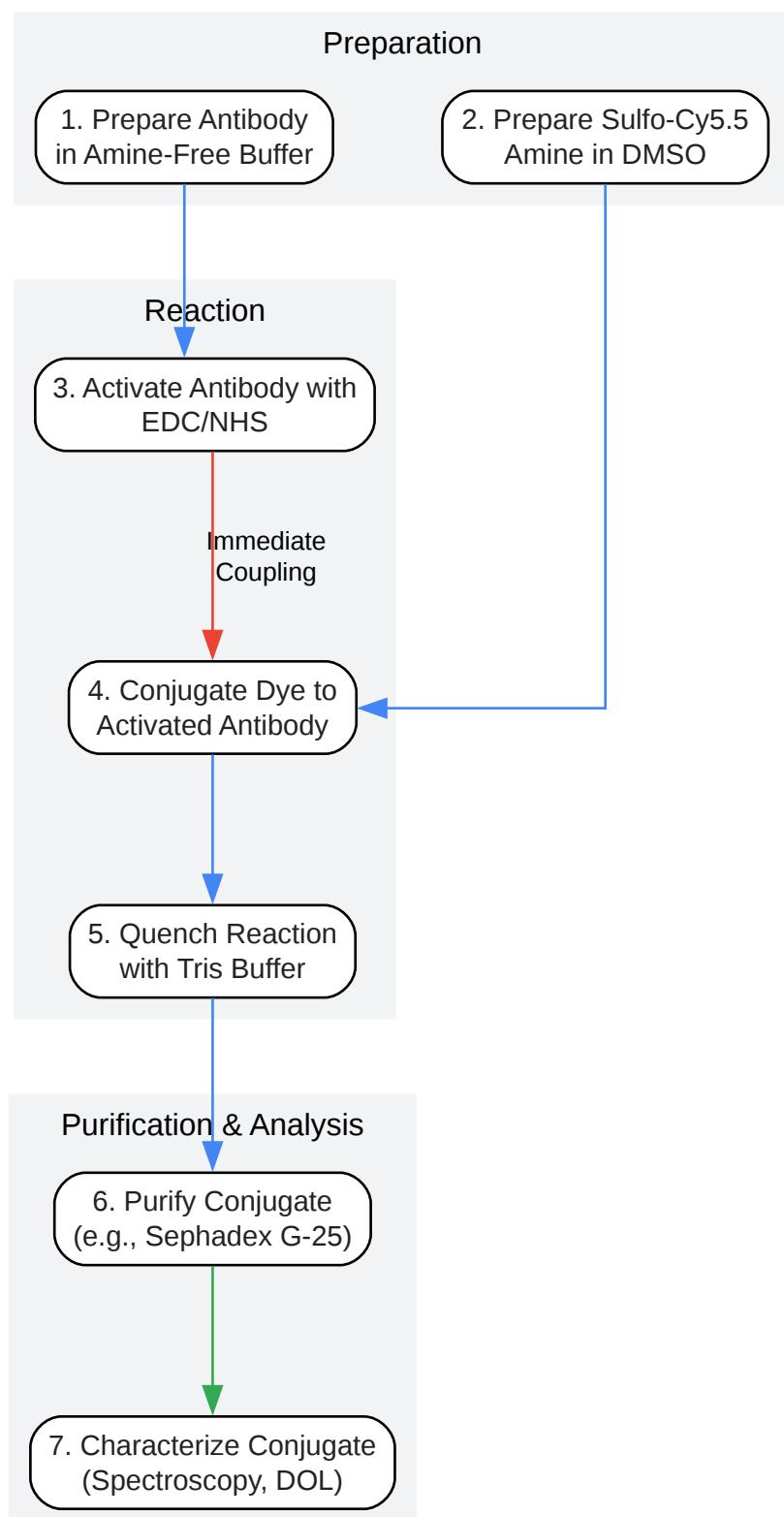
Application 1: Conjugation to Targeting Ligands for Cancer Imaging

The primary amine group on Sulfo-Cy5.5 allows it to be readily conjugated to targeting moieties such as antibodies, peptides, or small molecules. This enables the specific visualization of biological targets, such as receptors overexpressed on cancer cells. For example, Cy5.5 has been successfully conjugated to Factor VIIa (fVIIa) and anti-tissue factor (TF) antibodies to image tumor vasculature, where TF is aberrantly expressed.[5]

Experimental Protocol: Amine-Reactive Conjugation to an Antibody

This protocol describes the conjugation of Sulfo-Cy5.5 amine to a monoclonal antibody using a two-step EDC/NHS chemistry approach to activate the antibody's carboxylic acid groups.

Materials:


- Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).
- Sulfo-Cyanine5.5 amine.**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

- N-hydroxysuccinimide (NHS).
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
- Quenching Buffer: 1 M Tris-HCl, pH 8.5.
- Purification column (e.g., Sephadex G-25).
- Anhydrous Dimethylsulfoxide (DMSO).

Procedure:

- Antibody Preparation:
 - Dissolve or buffer-exchange the antibody into the Activation Buffer at a concentration of 2-10 mg/mL.[6]
- Activation of Antibody:
 - Prepare fresh 10 mg/mL solutions of EDC and NHS in cold Activation Buffer.
 - Add a 50-fold molar excess of EDC and NHS to the antibody solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Dye Preparation:
 - Prepare a 10 mM stock solution of **Sulfo-Cyanine5.5 amine** in anhydrous DMSO.[6]
- Conjugation Reaction:
 - Immediately after antibody activation, remove excess EDC/NHS using a desalting column equilibrated with Coupling Buffer.
 - Add a 10 to 20-fold molar excess of the dissolved Sulfo-Cy5.5 amine to the activated antibody.

- Incubate for 2 hours at room temperature in the dark with gentle stirring.[[6](#)]
- Quenching:
 - Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Separate the Sulfo-Cy5.5-antibody conjugate from unreacted dye using a Sephadex G-25 column equilibrated with PBS.[[7](#)]
 - Collect the first colored fraction, which contains the labeled antibody.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).[[7](#)]
 - The DOL is calculated as: $DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - A_{max} * CF_{280}) * \epsilon_{dye}]$ (Where A_{max} and A_{280} are the absorbances at the dye maximum and 280 nm, ϵ is the molar extinction coefficient, and CF_{280} is the correction factor for the dye's absorbance at 280 nm).

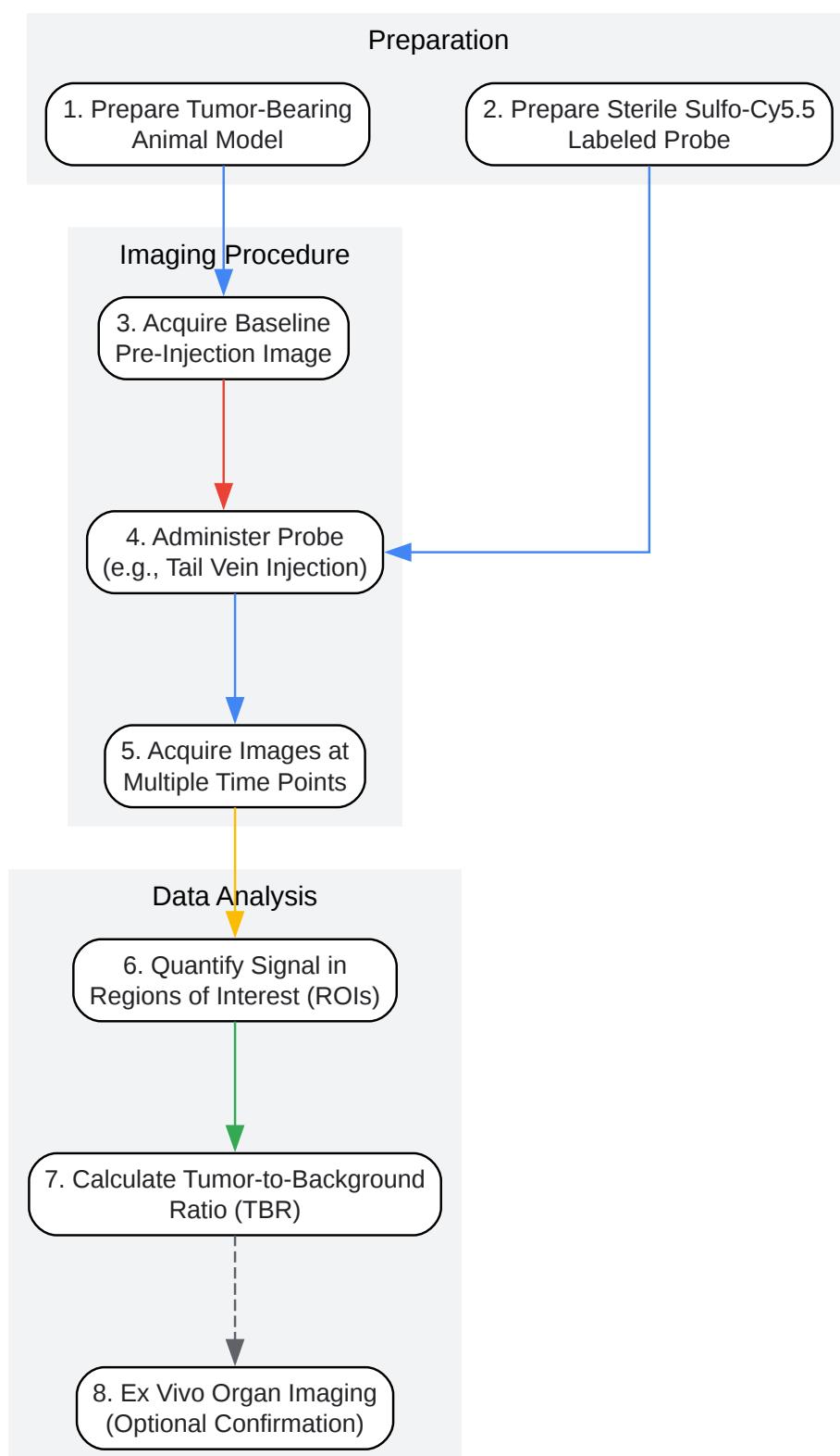
[Click to download full resolution via product page](#)

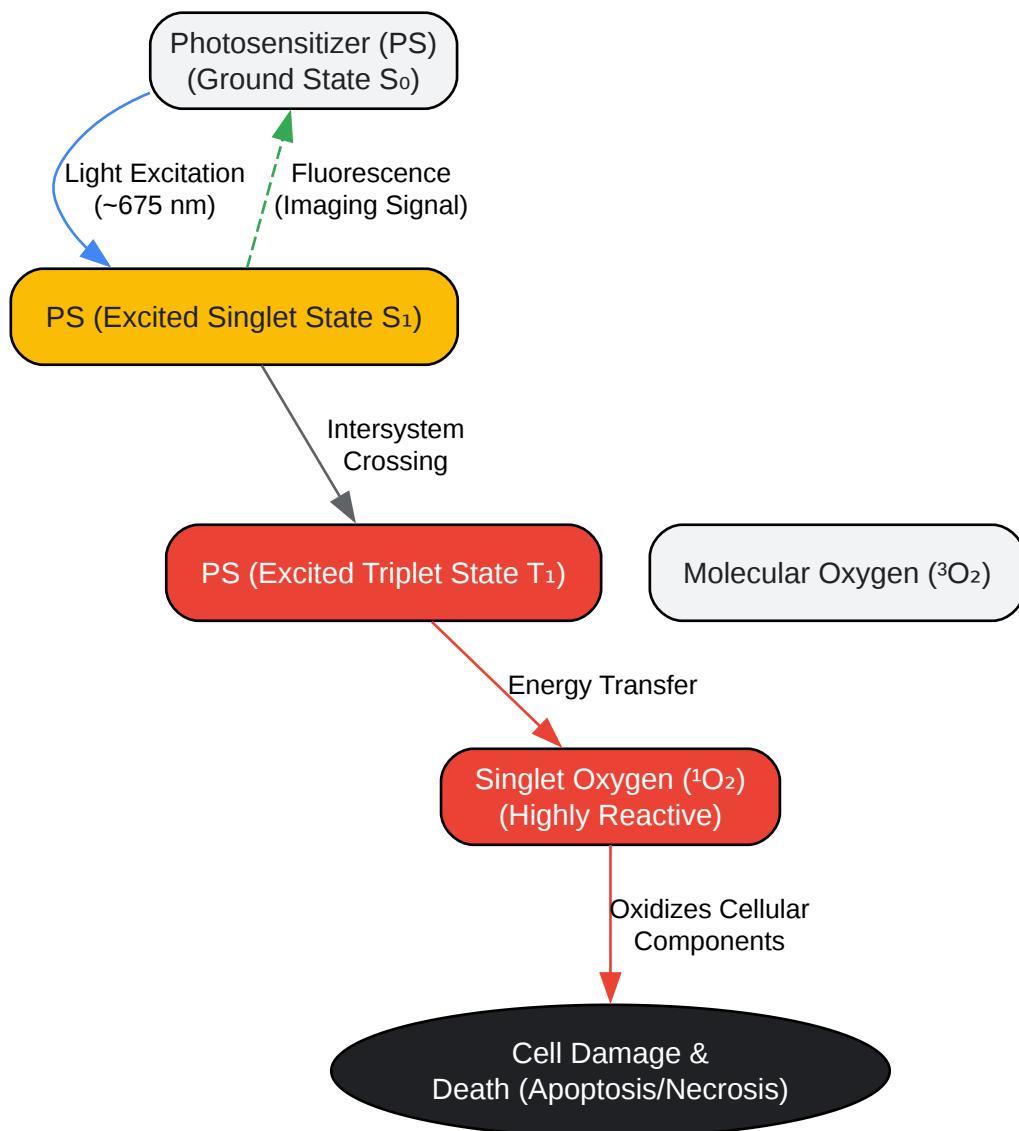
Caption: Workflow for conjugating Sulfo-Cy5.5 amine to an antibody.

Application 2: In Vivo Near-Infrared (NIR) Fluorescence Imaging

The far-red emission of Sulfo-Cy5.5 is ideal for in vivo imaging, as it falls within the NIR "optical window" where light absorption and scattering by biological tissues are minimized.^[1] This allows for deep tissue imaging with a high signal-to-background ratio.^[1] Labeled antibodies or nanoparticles can be used to non-invasively monitor tumor growth, metastasis, and response to therapy in preclinical animal models.^{[5][8]}

Experimental Protocol: In Vivo Imaging in a Tumor-Bearing Mouse Model


Materials:


- Tumor-bearing immunodeficient mice (e.g., nude mice with xenografts).
- Sulfo-Cy5.5-labeled targeting agent (e.g., antibody conjugate from Application 1).
- Sterile PBS for injection.
- In vivo imaging system (IVIS) equipped with appropriate excitation/emission filters for Cy5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).^[5]
- Anesthetic (e.g., isoflurane).

Procedure:

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using isoflurane.
 - Acquire a baseline "pre-injection" image to measure background autofluorescence.
- Probe Administration:
 - Inject the Sulfo-Cy5.5-labeled probe (typically 50-100 µL of a 1-10 µM solution) via tail vein injection.

- The exact dose depends on the probe's brightness and targeting efficiency.
- In Vivo Imaging:
 - Place the anesthetized mouse in the imaging chamber.
 - Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 12h, 24h, and daily thereafter for up to 14 days).[5][6] This allows for monitoring of probe distribution, tumor accumulation, and clearance.
- Data Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle).
 - Quantify the average radiant efficiency (photons/s/cm²/sr)/(μW/cm²) in each ROI.
 - Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.
- Ex Vivo Confirmation (Optional):
 - At the final time point, euthanize the mouse and harvest the tumor and major organs (liver, spleen, kidneys, etc.).
 - Image the harvested tissues ex vivo to confirm the in vivo signal distribution and quantify probe accumulation more accurately.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfo-Cyanine 5 amine (A270290) | Antibodies.com [antibodies.com]
- 5. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Heptamethine Cyanine-Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Sulfo-Cyanine5.5 Amine in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12409592#applications-of-sulfo-cyanine5-5-amine-in-cancer-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com